Ethyl 1-benzyl-4-(cyanomethyl)-3-oxopiperidine-4-carboxylate
Overview
Description
Ethyl 1-benzyl-4-(cyanomethyl)-3-oxopiperidine-4-carboxylate, also known as EBCPC, is a synthetic compound that has been studied for its potential applications in a variety of scientific fields. EBCPC is a piperidine derivative, which is a type of cyclic amine that is often used in pharmaceuticals and other chemical compounds. It is a colorless, odorless, and crystalline solid at room temperature, and is soluble in most organic solvents. The compound is of interest due to its potential applications in areas such as synthesis and biochemistry.
Scientific Research Applications
Synthesis and Stereochemistry
Research by Vafina et al. (2003) delves into the Michael reactions of methyl (ethyl) 1-benzyl-4-oxopiperidine-3-carboxylates with α,β-unsaturated carbonyl compounds, leading to the formation of 6- and 6,8-substituted derivatives. This study highlights the stereochemical aspects of these reactions and explores further transformations of the products, demonstrating the compound's utility in complex synthesis processes and stereochemical studies Vafina et al., 2003.
Complex Synthesis Routes
Wang et al. (2008) reported on the synthesis of "tert-Butyl 4-carbamoyl-3-methoxyimino-4-methylpiperidine-1-carboxylate" starting from ethyl N-benzyl-3-oxopiperidine-4-carboxylate. Their work underscores the complexity of synthesis routes possible with such intermediates, involving a nine-step reaction process. This process showcases the compound's role in producing structures with potential pharmaceutical applications, underlining its versatility in synthetic organic chemistry Wang et al., 2008.
Iodine-Catalyzed Synthesis
Jiang, Wang, and Wang (2012) utilized the compound in the iodine-catalyzed synthesis of 5-arylanthra[2,1-c][2,7]naphthyridine derivatives through a three-component reaction. This highlights the compound's utility in facilitating catalyzed reactions under mild conditions, contributing to the synthesis of complex heterocyclic structures that are significant in medicinal chemistry Jiang, Wang, & Wang, 2012.
Asymmetric Synthesis
Hao et al. (2011) presented an asymmetric synthesis of cis-(3R,4R)-N-(tert-Butoxycarbonyl)-4-methyl-3-(methylamino)piperidine, a key intermediate for the synthesis of a potent protein kinase inhibitor, starting from ethyl 1-benzyl-3-oxopiperidine-4-carboxylate hydrochloride. Their approach underscores the compound's significance in the asymmetric synthesis pathway, offering potential for industrial application due to the mild conditions and high yields obtained Hao et al., 2011.
Enantioselective Catalysis
Wang et al. (2018) explored the asymmetric benzylation of methyl 4-oxo-3-piperidinecarboxylate, demonstrating the compound's utility in enantioselective catalysis. This research contributes to the development of biologically active compounds featuring a chiral 3-benzylpiperidine backbone, illustrating the compound's application in creating stereochemically complex molecules Wang et al., 2018.
properties
IUPAC Name |
ethyl 1-benzyl-4-(cyanomethyl)-3-oxopiperidine-4-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O3/c1-2-22-16(21)17(8-10-18)9-11-19(13-15(17)20)12-14-6-4-3-5-7-14/h3-7H,2,8-9,11-13H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMMTUQKAOHKYSJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CCN(CC1=O)CC2=CC=CC=C2)CC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 1-benzyl-4-(cyanomethyl)-3-oxopiperidine-4-carboxylate |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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